Thiazole-5-carboxylic acid

Overview

Description

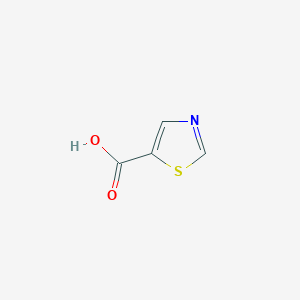

Thiazole-5-carboxylic acid (T5CA) is an organic compound with the molecular formula C4H4O2S. It is a colorless solid that is soluble in water and has a wide range of applications in scientific research. T5CA is widely used as a reagent in organic synthesis, as a catalyst for the synthesis of polymers, and as a ligand for metal complexes. It is also used as a starting material for the synthesis of numerous compounds, including pharmaceuticals, dyes, and other organic compounds.

Scientific Research Applications

Pharmacological Properties : Thiazole compounds, including basic esters of thiazole carboxylic acids, have been investigated for their spasmolytic properties and stimulant effects on the central nervous system. They have also been studied for their local anesthetic properties (Chance, Dirnhuber, & Robinson, 1946).

Antimicrobial and Antibacterial Activities : Various thiazole-5-carboxamide derivatives have shown significant antibacterial, antifungal, and anti-inflammatory activities. These derivatives have been effective against both Gram-positive and Gram-negative bacteria (Mhaske, Vadgaonkar, Jadhav, & Bobade, 2011).

Use in Coordination Polymers : Thiazole-5-carboxylic acid has been utilized in the synthesis of copper coordination polymers. These polymers show interesting structural transformations and potential applications in materials science (Meundaeng, Rujiwatra, & Prior, 2017).

Synthesis of Amino Acids and Peptides : this compound derivatives have been used to synthesize new amino acids and peptides with antibacterial properties. These derivatives show moderate activity against various bacteria and fungi (Stanchev, Tabakova, Videnov, Golovinsky, & Jung, 1999).

Decarboxylative Cross-Coupling Reactions : Thiazole and oxazole-5-carboxylic acids have been used in decarboxylative cross-coupling reactions with aryl halides, a method significant in organic synthesis and drug discovery (Zhang & Greaney, 2010).

Green Chemistry Synthesis : Research has focused on developing green chemistry protocols for synthesizing this compound derivatives, emphasizing environmentally friendly and cost-effective methods (Shaikh, Shaikh, Wagare, Sheikh, & Kasim, 2022).

Xanthine Oxidase Inhibitors : this compound derivatives have been explored as potent xanthine oxidase inhibitors, a class of compounds useful in treating gout and related conditions (Kaur, Singh, Gupta, Bhagat, Gulati, Singh, Bedi, Singh, & Sharma, 2019).

Corrosion Inhibition : Thiazole-based derivatives have been studied as potential corrosion inhibitors for mild steel, showcasing the versatility of this compound in industrial applications (Chaitra, Mohana, & Tandon, 2016).

Conformational Analysis : Studies have been conducted on the conformational analysis of this compound using advanced computational methods, contributing to a deeper understanding of its chemical properties (Kuş, 2020).

Mechanism of Action

Target of Action

Thiazole-5-carboxylic acid derivatives have been identified as potent inhibitors of the enzyme xanthine oxidase . Xanthine oxidase is a form of xanthine oxidoreductase, a molybdoflavoprotein that plays a crucial role in the metabolism of purines, catalyzing the oxidative hydroxylation of hypoxanthine and xanthine to produce uric acid .

Mode of Action

The mode of action of this compound involves its interaction with xanthine oxidase. The compound binds to the enzyme, blocking its catalytic active site and preventing the substrate from binding . This inhibits the enzyme’s activity, leading to a decrease in the production of uric acid .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the purine metabolism pathway, specifically the conversion of hypoxanthine and xanthine to uric acid . By inhibiting xanthine oxidase, this compound disrupts this pathway, reducing the production of uric acid .

Result of Action

The inhibition of xanthine oxidase by this compound results in a decrease in the production of uric acid . This could potentially be beneficial in the treatment of conditions associated with elevated uric acid levels, such as gout and certain types of kidney stones .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Thiazole-5-carboxylic acid derivatives have been found to be potent inhibitors of xanthine oxidase, an enzyme involved in the metabolism of purines . The inhibition of this enzyme by this compound derivatives is believed to occur through mixed type inhibition .

Cellular Effects

For instance, certain thiazole derivatives have demonstrated cytotoxic activity on human tumor cell lines .

Molecular Mechanism

Studies on thiazole derivatives have shown that they can block the catalytic active site of enzymes, preventing the substrate from binding . This suggests that this compound may exert its effects at the molecular level through similar mechanisms.

Metabolic Pathways

Given its inhibitory effects on xanthine oxidase, it may play a role in the metabolism of purines .

Properties

IUPAC Name |

1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NO2S/c6-4(7)3-1-5-2-8-3/h1-2H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZVFSQQHQPPKNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40162959 | |

| Record name | Thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14527-41-4 | |

| Record name | 5-Thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14527-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiazole-5-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014527414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.026 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid?

A1: The molecular formula is C6H4F3NO2S, and the molecular weight is 215.17 g/mol. []

Q2: What spectroscopic data is available for characterizing this compound derivatives?

A2: Various spectroscopic techniques have been employed, including:* NMR spectroscopy (1H, 13C, and even 19F for fluorinated derivatives): This provides information about the structure and conformation of the molecules. [, , , , , ] * FT-IR spectroscopy: This helps identify functional groups and analyze hydrogen bonding patterns. []* Mass spectrometry: This confirms the molecular weight and identifies fragmentation patterns. [, , , ]* X-ray crystallography: This provides detailed information about the three-dimensional structure of the molecule in the solid state. [, , ]

Q3: How does the substitution on the thiazole ring influence biological activity?

A3: The type and position of substituents on the thiazole ring significantly affect the activity and potency of the compound. For instance, in a study on 2-arylamino-thiazole-5-carboxylic acid amide derivatives, the presence of a 4-amino group on the thiazole ring was crucial for potent activation of α7 nAChR currents, compared to a 4-methyl group substitution. []

Q4: Can modifying the carboxylic acid group at the 5-position alter the properties of this compound derivatives?

A4: Yes, modifying the carboxylic acid group significantly impacts the compounds' properties. For example, esterification with basic groups like diethylaminoethyl resulted in compounds exhibiting spasmolytic properties and stimulant effects on the central nervous system. [] Amide formation with various substituted anilines has been explored for antibacterial activity. []

Q5: Are there studies investigating the impact of substituent modifications on the physicochemical properties of thiazole-based peptidomimetics?

A5: Yes, research on 1,3-thiazole-based peptidomimetics revealed that incorporating 4-amino-thiazole-5-carboxylic acid into peptide sequences influenced their conformational preferences, specifically inducing β-turn structural motifs. These modifications also affected the physicochemical properties of the resulting molecules. []

Q6: What are the potential therapeutic applications of this compound derivatives?

A6: Research suggests potential applications in various areas, including:* Treatment of gout and hyperuricemia: Febuxostat, a this compound derivative, acts as a xanthine oxidase inhibitor and is used to manage these conditions. [, , , , , ] * Antiplatelet agents: Some derivatives show promising antiplatelet activity. []* Antibacterial agents: Certain derivatives demonstrate antibacterial activity against phytopathogenic organisms. []* Potential anticancer agents: Early research suggests some derivatives might have anticancer properties, specifically against head and neck squamous cell carcinoma. []

Q7: How do this compound derivatives interact with their biological targets?

A7: The mechanism of action depends on the specific derivative and its target. For example:

- Febuxostat: This compound inhibits xanthine oxidase, an enzyme involved in uric acid production. It exhibits mixed-type inhibition, interacting with both the oxidized and reduced forms of the enzyme. [, ]

- 2-Arylamino-thiazole-5-carboxylic acid amide derivatives: These compounds act as positive allosteric modulators of α7 nicotinic acetylcholine receptors (α7 nAChRs). They bind to an allosteric site on the receptor, enhancing its response to acetylcholine. []

Q8: Is febuxostat stable under various conditions?

A8: Febuxostat exhibits varying stability under different conditions:

- Forced degradation studies: Significant degradation was observed under acidic and alkaline hydrolysis, as well as wet and dry heat. It showed less degradation under photolytic conditions. []

- Methanol solvate: Febuxostat can form a methanol solvate, characterized by single-crystal X-ray diffraction. This solvate is stabilized by intermolecular hydrogen bonds. []

Q9: What are the key challenges and strategies for formulating this compound derivatives?

A9: One challenge is achieving desired solubility and bioavailability. Researchers are exploring different strategies:

- Crystal form engineering: Preparing specific crystalline forms of febuxostat can influence its solubility and other physicochemical properties. []

- Solvate formation: As seen with the methanol solvate, controlling the formation of solvates can impact properties like solubility. []

Q10: How is computational chemistry being used in research on this compound derivatives?

A10: Computational approaches play a crucial role in several areas:

- Conformational analysis: Density Functional Theory (DFT) calculations have been employed to study the conformational preferences of this compound. []

- Prediction of ADME/Tox properties: Tools like Admet SAR 2.0 have been utilized to predict the pharmacokinetic and toxicological profiles of febuxostat and its degradation products. []

- Molecular docking: This technique has been used to investigate the interactions of thiamethoxam metabolites with plant enzymes, providing insights into the metabolic pathways. []

- Design of bio-inspired catalysts: Computational studies, including molecular dynamics simulations, have been employed to design and characterize γ-peptide foldamers based on this compound for applications in enamine catalysis. []

Q11: What analytical methods are commonly used to quantify this compound derivatives?

A11: Several techniques are employed, including:

- High-performance liquid chromatography (HPLC): This is a widely used technique for separating, identifying, and quantifying febuxostat and its degradation products. Various detection methods, such as UV and mass spectrometry, can be coupled with HPLC. [, , , ]

- Liquid chromatography-mass spectrometry (LC-MS): This technique combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry, enabling the identification and quantification of metabolites in complex biological matrices. [, , ]

- Enzyme-linked immunosorbent assay (ELISA): This is a sensitive and specific method for quantifying thifluzamide residues in various matrices. []

Q12: How is the stability of this compound derivatives assessed during formulation development?

A12: Stability studies are crucial for understanding how the compound degrades under various conditions. This helps determine its shelf life and appropriate storage conditions. Common tests include:

- Forced degradation studies: Exposing the compound to harsh conditions (e.g., acidic, alkaline, oxidative, thermal, photolytic) to accelerate degradation and identify potential degradation products. []

Q13: What is known about the environmental impact of thiamethoxam, a neonicotinoid insecticide containing a thiazole ring?

A13: Research has focused on understanding the metabolism and potential effects of thiamethoxam in various systems:

- Metabolism in tea plants: Studies have investigated the metabolic fate of thiamethoxam in tea cell suspension cultures, identifying metabolites and their potential effects on the plant's metabolic pathways. []

- Human metabolism and excretion: Research has been conducted to determine the metabolic pathways, kinetic parameters, and urinary excretion profiles of thiamethoxam and its metabolites in human volunteers. This information is crucial for assessing human exposure and potential risks. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Phosphine sulfide, [(methylthio)methyl]diphenyl-](/img/structure/B84228.png)

![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(3S,4R)-3-amino-4-methyloxolan-2-yl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B84251.png)